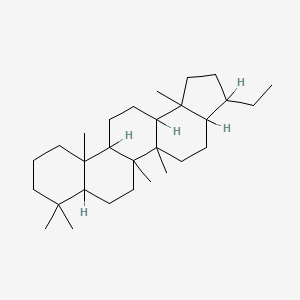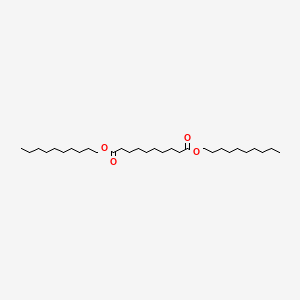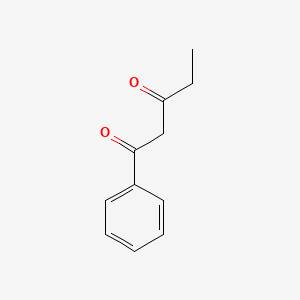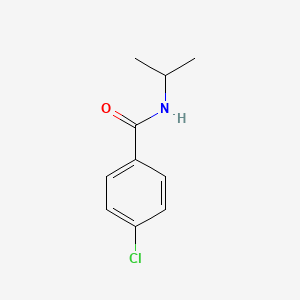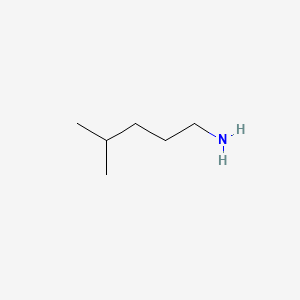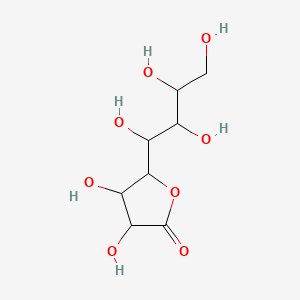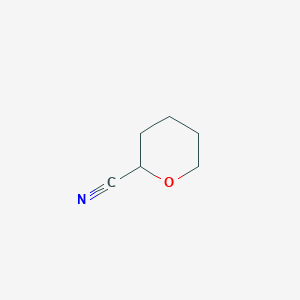
2,2,2-Trichloroethyl butyrate
Descripción general
Descripción
2,2,2-Trichloroethyl butyrate is a chemical compound with the linear formula CH3CH2CH2COOCH2CCl3 . It is used as a butyryl donor in anhydrous, enzyme-catalyzed acylations . These acylations can be regioselective with poly-ols and enantioselective with alcohols .
Synthesis Analysis
The 2,2,2-Trichloroethyl (TCE) moiety of 2,2,2-trichloroethanol is mainly used as a protecting group for acids, acetals, and also phosphoryl groups of nucleotides . It can be easily cleaved by zinc reduction .Molecular Structure Analysis
The molecular structure of this compound can be described as that of ethanol, with the three hydrogen atoms at position 2 (the methyl group) replaced by chlorine atoms .Chemical Reactions Analysis
This compound is involved in enzyme-catalyzed, anhydrous acylations . These acylations can be regioselective with poly-ols and enantioselective with alcohols .Physical and Chemical Properties Analysis
This compound has a refractive index n20/D of 1.456 and a density of 1.281 g/mL at 20 °C . Its molecular weight is 219.49 .Aplicaciones Científicas De Investigación
1. Metabolic Probe in Heart Health
- Hyperpolarized Butyrate as a Metabolic Probe : A study explored butyrate as a novel hyperpolarized substrate in magnetic resonance spectroscopy experiments to define the pathways of short-chain fatty acid and ketone body metabolism in real-time. This has implications for understanding heart health and metabolic processes (Ball et al., 2013).
2. Epigenetic Regulation and Anti-Cancer Properties
- Histone Deacetylase Inhibition by Butyrate : Research has shown that butyrate acts as a histone deacetylase inhibitor with potential anti-neoplastic properties, suggesting a role in cancer therapy and understanding of epigenetic regulation (Rada-Iglesias et al., 2007).
3. Gut Health and Colonic Function
- Role in Colonic Homeostasis : A review highlighted butyrate's role as a main end-product of intestinal microbial fermentation and its importance in energy sourcing for intestinal cells and maintenance of colonic homeostasis (Hamer et al., 2007).
4. Butyrate in Oligosaccharide Synthesis
- Glycosides Synthesis for Oligosaccharide Production : A study focused on the preparation of tert-butyl- and 2,2,2-trichloroethyl α- and β-D-galactopyranosides, highlighting the utility of these glycosides in oligosaccharide synthesis (Risbood et al., 1981).
5. Potential in Cancer Prevention
- Butyrate in Cancer Therapy and Prevention : Studies have suggested that butyrate treatment could have protective effects against cancer development, especially in the context of colitis and colon cancer (D’Argenio et al., 1996).
6. Application in Animal Nutrition and Gut Health
- Implications for Animal Gut Health : Research has highlighted the role of butyrate in animal nutrition, including its effects on gut development, immune modulation, and as an alternative to in-feed antibiotics (Bedford & Gong, 2017).
Mecanismo De Acción
Butyrate, a component of 2,2,2-Trichloroethyl butyrate, has been demonstrated to ameliorate obesity, diabetes, and kidney diseases via G-protein coupled receptors (GPCRs) . It also acts as an epigenetic regulator by inhibiting histone deacetylase (HDAC), up-regulation of miRNAs, or induction of the histone butyrylation and autophagy processes .
Safety and Hazards
Propiedades
IUPAC Name |
2,2,2-trichloroethyl butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Cl3O2/c1-2-3-5(10)11-4-6(7,8)9/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMIVVLGWCQXNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335778 | |
| Record name | 2,2,2-Trichloroethyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57392-44-6 | |
| Record name | 2,2,2-Trichloroethyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-Trichloroethyl butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




